(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

NMDA receptor antagonism Chiral resolution CNS drug discovery

Procure the exclusive (2R,4S) enantiomer to bypass costly chiral resolution in asymmetric syntheses. This orthogonally protected building block is enantiopure and specifically required for synthesizing cis-4-substituted NMDA receptor antagonists like Selfotel, where only the (-)-(2R,4S) isomer exhibits activity (IC50 = 67 nM). Its Boc-protected nitrogen and free C2-carboxylic acid enable direct resin loading for solid-phase peptidomimetics and divergent library synthesis—substituting with the (2S,4R) enantiomer or trans-diastereomers will compromise target engagement. Ensure synthetic fidelity with the defined (2R,4S) stereochemistry.

Molecular Formula C11H18NO5-
Molecular Weight 244.26 g/mol
CAS No. 1217699-64-3
Cat. No. B3091372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate
CAS1217699-64-3
Molecular FormulaC11H18NO5-
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)[O-])O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/p-1/t7-,8+/m0/s1
InChIKeyGCAZZUFIDGXTDA-JGVFFNPUSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate (CAS 1217699-64-3) – Chiral Building Block Selection Criteria


(2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate (CAS 1217699-64-3), also known as (2R,4S)-1-Boc-4-hydroxypiperidine-2-carboxylic acid, is a chiral, orthogonally protected piperidine-2-carboxylic acid derivative [1]. This cis-configured heterocyclic building block features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a free carboxylic acid at the 2-position, and a stereodefined hydroxyl group at the 4-position (2R,4S absolute configuration). It serves as a critical intermediate in the asymmetric synthesis of conformationally constrained peptidomimetics, NMDA receptor antagonists, and antibacterial agents [2][3].

Why Generic Substitution Fails: Stereochemical and Functional Precision of (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic Acid


In-class compounds such as the (2S,4R) enantiomer (CAS 955016-25-8), trans-configured diastereomers (e.g., 2R,4R or 2S,4S), or non-Boc-protected analogs (e.g., CAS 175671-49-5) cannot be interchanged without compromising synthetic outcome or biological target engagement. The (2R,4S) absolute configuration is specifically required for the preparation of cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (Selfotel/CGS 19755), a potent competitive NMDA receptor antagonist, as demonstrated by Ornstein et al. who showed that NMDA antagonist activity resides exclusively with the (-)-(2R,4S) isomer [1]. Conversely, the (2S,4R) enantiomer is the essential precursor for the HIV protease inhibitor palinavir [2]. Substituting the Boc group with Fmoc or Cbz alters deprotection orthogonality, while replacing the free carboxylic acid with a methyl ester (CAS 321744-26-7) introduces an additional saponification step that risks epimerization at the C-2 stereocenter .

Quantitative Differential Evidence: (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic Acid vs. Closest Analogs


Enantiomer-Specific NMDA Antagonist Activity: (-)-(2R,4S) vs. (+)-(2S,4R) Isomer

Ornstein et al. resolved racemic (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) into its constituent enantiomers. The NMDA antagonist activity was found to reside exclusively with the (-)-isomer, which X-ray crystallography confirmed as the (2R,4S) absolute configuration. The (-)-(2R,4S) enantiomer exhibited an IC50 of 67 ± 6 nM in [3H]CGS 19755 radioligand binding and a functional IC50 of 1.9 ± 0.24 µM against 40 µM NMDA in cortical slice preparations. The (+)-(2S,4R) enantiomer was inactive [1]. This stereochemical requirement directly translates to the Boc-protected precursor: the (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid is the obligatory intermediate for constructing the (2R,4S)-configured NMDA antagonist pharmacophore, whereas its (2S,4R) enantiomer (CAS 955016-25-8) leads to the HIV protease inhibitor palinavir scaffold [2].

NMDA receptor antagonism Chiral resolution CNS drug discovery

Enantiomeric Purity Specification: (2R,4S)-Boc Acid vs. Commercial (2S,4R) and Racemic Alternatives

The target compound (CAS 1217699-64-3) is commercially supplied by multiple vendors with defined enantiomeric and chemical purity specifications. AK Scientific offers the compound at ≥98% chemical purity . Chem-Impex supplies the same (2R,4S) enantiomer with purity ≥97% (NMR) under catalog number 22637 . The methyl ester derivative (CAS 321744-26-7) is available from Thermo Fisher at 95% chemical purity with 98% enantiomeric excess (ee) . In contrast, the (2S,4R) enantiomer (CAS 955016-25-8) is also commercially available at 97–98% purity from Sigma-Aldrich and Fluorochem , but its application space is restricted to HIV protease inhibitor synthesis rather than NMDA antagonist programs. Racemic 'rel-(2R,4S)' mixtures (often labeled as 'cis' racemate) provide no stereochemical control and require additional chiral resolution steps that reduce overall yield and increase cost . The (2R,4S) enantiopure compound eliminates this burden, delivering defined stereochemistry directly to the synthetic sequence.

Chiral purity Analytical specification Procurement quality control

Boc vs. Alternative N-Protecting Group Orthogonality in Multi-Step Synthesis

The N-Boc protecting group on the target compound is cleavable under acidic conditions (e.g., 25–50% TFA in CH2Cl2, or 4 N HCl in dioxane), which is orthogonal to the base-labile Fmoc group (cleaved by 20% piperidine in DMF) and the hydrogenolysis-labile Cbz group (cleaved by H2/Pd-C or transfer hydrogenation) [1]. This orthogonality enables selective, sequential deprotection in the presence of acid-sensitive functionalities elsewhere in the molecule. In contrast, the corresponding (2R,4S)-Fmoc- or (2R,4S)-Cbz-protected analogs, while commercially available, impose different reaction condition constraints: Fmoc is incompatible with secondary amines and strongly basic conditions; Cbz requires hydrogenation equipment and is incompatible with substrates containing reducible functional groups (alkenes, nitro groups, benzyl esters) [2]. The Boc-protected compound is therefore the preferred choice when the synthetic route employs Fmoc-based solid-phase peptide synthesis (SPPS) or when the final target contains hydrogenation-sensitive moieties [3].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Free Carboxylic Acid vs. Methyl Ester: Coupling Efficiency and Epimerization Risk

The target compound bears a free carboxylic acid at the C-2 position, enabling direct activation and amide bond formation using standard coupling reagents (HATU, HBTU, EDC/HOBt). The corresponding methyl ester (CAS 321744-26-7, 1-tert-butyl 2-methyl (2R,4S)-4-hydroxypiperidine-1,2-dicarboxylate) requires a saponification step (e.g., LiOH in THF/H2O or NaOH in MeOH) to liberate the free acid prior to coupling. This additional step carries a risk of epimerization at the C-2 stereocenter under basic hydrolysis conditions, potentially reducing enantiomeric excess from 98% ee to lower values [1]. Direct use of the free acid eliminates this risk and reduces the synthetic sequence by one step. Furthermore, the free acid is directly compatible with solid-phase peptide synthesis (SPPS) where C-terminal immobilization via the carboxylic acid is required, whereas the methyl ester is not [2].

Amide bond formation Peptide coupling Epimerization control

Validated Use in Antibacterial Quinolone/Quinoxalinone Scaffold Synthesis

The (2R,4S)-Boc-4-hydroxypiperidine-2-carboxylic acid is explicitly cited as a key intermediate in the synthesis of 1,2-dihydroquinolin-2-one and 1,2-dihydroquinoxalin-2-one derivatives described in U.S. Patent 8,524,738 (Toyama Chemical / Taisho Pharmaceutical) [1]. These compounds exhibit potent antibacterial activity against Gram-positive bacteria, Gram-negative bacteria, and drug-resistant strains. Multiple chemical vendors including Biozol, Gentaur, and Coompo Research Chemicals list this specific application for the (2R,4S)-Boc enantiomer, confirming industrial relevance . While the patent covers a broad structural class, the (2R,4S) stereochemistry of the piperidine building block is critical for establishing the correct three-dimensional presentation of the quinolone/quinoxalinone pharmacophore. The (2S,4R) enantiomer would produce the enantiomeric quinolone scaffold with potentially different antibacterial activity and pharmacokinetic properties, though direct comparative MIC data between the two enantiomeric product series is not publicly disclosed [2].

Antibacterial drug discovery Quinolone synthesis Gram-positive bacterial infections

Optimal Procurement Scenarios for (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate


CNS Drug Discovery: NMDA Receptor Antagonist Development

This compound is the recommended chiral building block for synthesizing cis-4-substituted piperidine-2-carboxylic acid-based NMDA receptor antagonists, including Selfotel (CGS 19755) and related competitive antagonists. As demonstrated by Ornstein et al., the (2R,4S) absolute configuration is essential for NMDA receptor affinity (IC50 = 67 ± 6 nM), and the (-)-(2R,4S) enantiomer of the final antagonist is active while the (+)-(2S,4R) enantiomer is inactive [1]. The Boc-protected precursor allows introduction of the 4-substituent (e.g., phosphonomethyl, tetrazolylmethyl) via the hydroxyl group after appropriate activation, while the free carboxylic acid at C-2 can be directly coupled or further derivatized. Procuring the enantiopure (2R,4S)-Boc acid eliminates the need for chiral resolution of racemic intermediates and ensures that the final NMDA antagonist possesses the correct stereochemistry for target engagement.

Antibacterial Quinolone/Quinoxalinone Lead Optimization

The compound serves as a key piperidine scaffold precursor in the synthesis of 1,2-dihydroquinolin-2-one and 1,2-dihydroquinoxalin-2-one antibacterial agents as disclosed in U.S. Patent 8,524,738 [2]. These antibacterial agents are active against Gram-positive, Gram-negative, and drug-resistant bacterial strains. The (2R,4S) stereochemistry of the piperidine building block defines the three-dimensional orientation of the quinolone pharmacophore, which is critical for DNA gyrase/topoisomerase IV inhibition. The Boc group remains stable during the quinolone ring construction and can be removed under mild acidic conditions in the final step to liberate the secondary amine for further functionalization. Procurement of this specific enantiomer, rather than the racemate or the (2S,4R) enantiomer, is essential for generating the correct antibacterial stereoisomer series.

Constrained Peptidomimetic Synthesis via Solid-Phase Methods

The compound is ideally suited for incorporation into constrained peptidomimetics using solid-phase peptide synthesis (SPPS). The free carboxylic acid at C-2 enables direct immobilization onto Wang or 2-chlorotrityl chloride resins, while the orthogonal Boc protecting group on the piperidine nitrogen remains intact during Fmoc-based SPPS cycles (piperidine-mediated Fmoc deprotection does not cleave Boc) [3]. This orthogonal protection strategy allows the piperidine nitrogen to be selectively deprotected on-resin (TFA treatment) for further acylation, sulfonylation, or reductive alkylation, generating diverse peptidomimetic libraries. The defined (2R,4S) stereochemistry constrains the piperidine ring in a cis-configuration that mimics the geometry of a cis-peptide bond, making it valuable for designing protease-resistant peptide analogs. The (2S,4R) enantiomer would produce the opposite topological constraint, potentially altering target protein binding.

Chiral Pool Synthesis of Polyfunctionalized Piperidine Libraries

This compound is a member of the 'chiral pool' of enantiopure β-hydroxypiperidinecarboxylates derived from bakers' yeast reductions of β-ketopiperidinecarboxylates, as described by Knight et al. [4]. It serves as a versatile starting material for the divergent synthesis of polyfunctionalized piperidine libraries. The hydroxyl group at C-4 can be oxidized to a ketone, converted to a leaving group (mesylate/tosylate) for SN2 displacement with inversion, or fluorinated via DAST/Deoxo-Fluor, providing access to 4-amino, 4-fluoro, 4-alkoxy, and 4-deoxy piperidine analogs while retaining the C-2 carboxylic acid handle. The Boc group ensures chemoselective protection of the secondary amine during these transformations. Procurement of this single, stereodefined building block enables the rapid generation of dozens of stereochemically pure piperidine derivatives for structure-activity relationship (SAR) studies, reducing the need to purchase or synthesize each analog individually.

Quote Request

Request a Quote for (2R,4S)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.